2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide
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Overview
Description
2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide is a chemical compound with the molecular formula C9H8F3N3O3 and a molecular weight of 263.17 g/mol . This compound is primarily used in proteomics research and has unique properties that make it valuable for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide typically involves the reaction of hydrazine derivatives with acylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-2-oxo-N-phenylacetamide: Lacks the trifluoromethoxy group, resulting in different reactivity and stability.
2-Hydrazino-2-oxo-N-[4-(methoxy)phenyl]-acetamide: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical properties.
Uniqueness
2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it more stable and reactive compared to similar compounds, enhancing its utility in various scientific applications .
Properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O3/c10-9(11,12)18-6-3-1-5(2-4-6)14-7(16)8(17)15-13/h1-4H,13H2,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPNFSKCIDLDQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NN)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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